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Compound of Interest

Compound Name:
Insulin receptor (1142-1153),

pTyr1150

Cat. No.: B12387522 Get Quote

For researchers, scientists, and drug development professionals, the synthesis of

phosphopeptides like the pTyr1150 fragment of the Insulin Receptor presents unique

challenges. This technical support center provides troubleshooting guidance and frequently

asked questions to help improve the yield and purity of your synthetic pTyr1150 peptide, a

crucial tool in studying insulin signaling pathways.

The synthetic pTyr1150 peptide corresponds to amino acids 1142-1153 of the human Insulin

Receptor and has the sequence: Thr-Arg-Asp-Ile-Tyr-Glu-Thr-Asp-pTyr-Tyr-Arg-Lys. Its

successful synthesis is pivotal for in-depth studies of the insulin signaling cascade, which plays

a central role in metabolic regulation. Phosphorylation of Tyr1150 is a key activation event in

the Insulin Receptor, initiating downstream signaling through pathways like PI3K/AKT and

MAPK.[1][2][3][4]

Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the pTyr1150 peptide?

A1: The primary challenges in synthesizing this phosphopeptide include:

Low coupling efficiency: The bulky and negatively charged phosphate group on the tyrosine

residue can sterically hinder the coupling of subsequent amino acids.
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Side reactions: During Fmoc deprotection with piperidine, the phosphate group can undergo

β-elimination, especially for phosphoserine and phosphothreonine, though less common for

phosphotyrosine.[2] Other potential side reactions include aspartimide formation, particularly

at the Asp-Ile and Asp-pTyr linkages in this sequence.[1]

Aggregation: The presence of both hydrophobic (Ile, Tyr) and charged (Arg, Asp, Glu, Lys,

pTyr) residues can lead to peptide aggregation on the solid support, further reducing reaction

efficiency.

Purification difficulties: The final product may be difficult to separate from closely related

impurities, such as deletion sequences or peptides with modified phosphate groups.

Q2: Which coupling reagent is best for incorporating the phosphotyrosine residue?

A2: Uronium and phosphonium-based coupling reagents are generally recommended for

incorporating phosphotyrosine residues due to their high reactivity. Reagents like HATU (O-(7-

Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-

(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used

and have been shown to be effective.[3] Using a higher excess of the coupling reagent and

base (e.g., DIPEA) can help drive the reaction to completion. For instance, increasing the

DIPEA excess from two-fold to three-fold has been shown to improve coupling yields.[3]

Q3: What type of protected phosphotyrosine should I use?

A3: For Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Tyr(PO(OBzl)OH)-OH is a

widely used building block.[3][5] The monobenzyl protection of the phosphate group helps to

minimize side reactions like β-elimination while still allowing for efficient coupling.[6]
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Problem Potential Cause Recommended Solution

Low overall peptide yield
Incomplete coupling of one or

more amino acids.

- Double couple challenging

residues, especially the amino

acid following the

phosphotyrosine. - Use a more

potent coupling reagent like

HATU or HCTU. - Increase the

equivalents of amino acid,

coupling reagent, and base. -

Extend the coupling reaction

time.

Peptide aggregation on the

resin.

- Switch to a more polar

solvent like NMP or a mixture

of DMF and DMSO. -

Incorporate a chaotropic salt

(e.g., LiCl) in the coupling

mixture. - Use a resin with

better swelling properties, such

as a PEG-based resin.

Presence of deletion

sequences in the final product

(identified by Mass

Spectrometry)

Inefficient coupling at a specific

step.

- Identify the missing residue

and optimize the coupling

conditions for that specific

amino acid. - Consider using a

pseudoproline dipeptide if the

deletion occurs after a serine

or threonine to disrupt

secondary structure formation.

Unexpected mass

corresponding to loss of the

phosphate group

β-elimination during Fmoc

deprotection.

- While less common for pTyr,

ensure the use of a

monobenzyl-protected

phosphotyrosine derivative. -

Minimize the time of exposure

to the piperidine solution

during deprotection.
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Multiple peaks during HPLC

purification that are difficult to

separate

- Racemization of amino acids.

- Formation of aspartimide side

products.

- Use an additive like HOBt or

Oxyma Pure with your coupling

reagent to suppress

racemization. - To minimize

aspartimide formation,

consider using a protecting

group on the aspartic acid side

chain that is more resistant to

this side reaction, or use milder

deprotection conditions if

possible.

Quantitative Data on Coupling Reagent Performance
While specific yield data for the pTyr1150 peptide is not readily available in the literature, the

following table summarizes the general performance of common coupling reagents in the

synthesis of "difficult" peptides, including those containing phosphorylated residues.
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Coupling
Reagent

Additive
Relative
Efficiency

Key
Advantages

Potential
Drawbacks

HATU HOAt Very High

- High reactivity,

excellent for

hindered

couplings. - Low

racemization.

- Higher cost. -

Can be less

stable than other

reagents.

HCTU 6-Cl-HOBt High

- More cost-

effective than

HATU with

similar

performance. -

High reactivity.

- Potential for

side reactions if

not used

correctly.

HBTU HOBt High

- Good balance

of reactivity and

stability. - Widely

used and well-

documented.

- Can be less

effective than

HATU for very

difficult

couplings.

PyBOP HOBt Medium-High

- Good for

routine

synthesis.

- Can be less

efficient for

hindered amino

acids and

phosphopeptides

.

DIC HOBt/Oxyma Medium - Cost-effective.

- Slower reaction

times. -

Byproduct

(diisopropylurea)

can be difficult to

remove.

This table provides a general comparison. Optimal conditions should be determined empirically

for each specific peptide synthesis.
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Experimental Protocol: Manual Fmoc Solid-Phase
Synthesis of pTyr1150 Peptide
This protocol outlines the manual synthesis of the pTyr1150 peptide on a Rink Amide resin.

1. Resin Swelling:

Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for at least 1-2 hours in a
reaction vessel.

2. Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (for non-phosphorylated residues):

In a separate vial, pre-activate the Fmoc-protected amino acid (4 equivalents) with a
coupling reagent like HBTU (3.9 equivalents) and an activator base like N,N-
diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2-5 minutes.
Add the activated amino acid solution to the resin.
Allow the coupling reaction to proceed for 1-2 hours.
Wash the resin with DMF (5-7 times).
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue
beads), repeat the coupling step ("double coupling").

4. Phosphotyrosine Coupling:

Use Fmoc-Tyr(PO(OBzl)OH)-OH (4 equivalents).
Pre-activate with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.
Due to the acidity of the phosphate group, a higher excess of DIPEA (up to 10-12
equivalents) may be beneficial.
Extend the coupling time to 2-4 hours or overnight if necessary.
Perform a thorough wash with DMF. A Kaiser test is crucial after this step. Double coupling is
highly recommended for the amino acid immediately following the phosphotyrosine.

5. Repeat Cycles:
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Repeat the deprotection and coupling steps for each amino acid in the sequence.

6. Final Deprotection:

After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

Wash the resin with dichloromethane (DCM) and dry it under vacuum.
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water,
2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.
Precipitate the crude peptide in cold diethyl ether.
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.

8. Purification:

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-
HPLC).
Lyophilize the pure fractions to obtain the final peptide powder.

Visualizing Key Processes
To further aid in understanding the synthesis and biological context of the pTyr1150 peptide,

the following diagrams illustrate the experimental workflow, a troubleshooting decision tree, and

the relevant signaling pathway.
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Wash (DMF)

Kaiser TestPositive (Blue)
[Double Couple]

Repeat for all
Amino Acids

Negative (Yellow) 4. Final Fmoc
Deprotection

5. Cleavage & Deprotection
(TFA Cocktail) 6. Ether Precipitation 7. RP-HPLC Purification Final Peptide:

pTyr1150
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Fmoc Solid-Phase Peptide Synthesis Workflow for pTyr1150.
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Troubleshooting workflow for low yield in pTyr1150 peptide synthesis.
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Simplified Insulin Receptor signaling pathway involving pTyr1150.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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